BGC 20-1531 hydrochloride is a synthetic compound recognized for its role as a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has gained attention in pharmacological research due to its significant selectivity and binding affinity, with a value of approximately 3 nM for the EP4 receptor, demonstrating over 2500-fold selectivity against EP2 and EP3 receptors . The compound's chemical structure is derived from benzenesulfonamide, which contributes to its high affinity for the EP4 receptor. The unique characteristics of BGC 20-1531 hydrochloride make it a valuable tool for investigating the physiological roles of the EP4 receptor and its potential therapeutic applications, particularly in pain management and inflammatory conditions .
BGC 20-1531 hydrochloride is classified under prostanoid receptor antagonists, specifically targeting the EP4 receptor. It is cataloged with the Chemical Abstracts Service number 1962928-26-2. The compound is primarily sourced from chemical suppliers specializing in research-grade substances, such as Cayman Chemical, MedChemExpress, and Tocris Bioscience . Its classification as a selective antagonist makes it an essential compound for studying receptor-specific pathways without cross-reactivity with other prostanoid receptors.
The synthesis of BGC 20-1531 hydrochloride typically involves multi-step organic reactions that are characteristic of benzenesulfonamide derivatives. Although specific synthetic routes may vary across laboratories, general methods include:
These methods require careful control of reaction conditions to optimize yield and purity .
BGC 20-1531 hydrochloride features a complex molecular structure characterized by its benzenesulfonamide backbone. The molecular formula is typically represented as . Key structural data include:
The three-dimensional conformation of BGC 20-1531 plays a crucial role in its interaction with the EP4 receptor, influencing its binding affinity and selectivity .
The primary chemical reaction involving BGC 20-1531 hydrochloride is its binding to the EP4 receptor, which inhibits the action of prostaglandin E2. This antagonistic action disrupts downstream signaling pathways activated by prostaglandins. Specific reactions include:
Various in vitro assays are employed to assess these interactions, measuring both binding affinity and functional activity .
BGC 20-1531 hydrochloride functions as a competitive antagonist at the EP4 receptor. Its mechanism involves:
This mechanism underscores its potential therapeutic applications in conditions like migraines and other pain-related disorders .
Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity .
BGC 20-1531 hydrochloride has several scientific uses due to its selective antagonism of the EP4 receptor:
The compound's high selectivity makes it an ideal candidate for further exploration in therapeutic contexts where modulation of pain pathways is desired .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: